molecular formula C18H34 B14684344 Octadecahydrocyclopenta[15]annulene CAS No. 25119-00-0

Octadecahydrocyclopenta[15]annulene

Cat. No.: B14684344
CAS No.: 25119-00-0
M. Wt: 250.5 g/mol
InChI Key: JEQPYKMPWDBBPQ-UHFFFAOYSA-N
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Description

Octadecahydrocyclopenta[15]annulene is a complex macrocyclic hydrocarbon composed of a 15-membered annulene ring fused to a cyclopentane moiety, with 18 hydrogen atoms distributed across its structure. The compound’s partially saturated framework distinguishes it from fully conjugated annulenes, as hydrogenation disrupts π-electron delocalization. Annulenes are studied for their electronic behavior, aromaticity, and applications in materials science.

Properties

CAS No.

25119-00-0

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

bicyclo[13.3.0]octadecane

InChI

InChI=1S/C18H34/c1-2-4-6-8-10-13-17-15-12-16-18(17)14-11-9-7-5-3-1/h17-18H,1-16H2

InChI Key

JEQPYKMPWDBBPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC2CCCC2CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Ring Size

  • Octadecahydrocyclopenta[15]annulene : A 15-membered annulene fused to a cyclopentane ring, with partial hydrogenation reducing conjugation.
  • Bridged[10]annulene : A smaller 10-membered annulene stabilized by a bridging group, enhancing strain relief and planarization .
  • Octadehydrotribenzo[14]annulene : A 14-membered annulene fused to three benzene rings, featuring methyl ester substituents that enhance solubility and optical activity .

Key Differences :

  • Ring Size : Larger annulenes (e.g., 15-membered) exhibit greater flexibility but reduced aromaticity compared to smaller analogs like [10]annulene.
  • Substituents : Benzo-fused derivatives (e.g., tribenzo[14]annulene) benefit from aromatic substituents that stabilize the structure and modify optoelectronic properties.

Aromaticity and Electronic Properties

Aromaticity in annulenes is often assessed via Nucleus-Independent Chemical Shifts (NICS), which measure magnetic shielding effects . For this compound:

  • Predicted Non-Aromaticity: The 15-membered ring violates Huckel’s $4n+2$ rule ($n=3.25$), and hydrogenation further disrupts conjugation, leading to non-aromatic character.
  • Contrast with [10]annulene : Bridged[10]annulene may exhibit partial aromaticity due to enforced planarity, though strain can destabilize conjugation .
  • Benzo-Annullenes : Tribenzo[14]annulene derivatives display enhanced aromaticity in benzene-fused regions, with methyl esters altering electron density .

Stability Trends :

  • Hydrogenated derivatives (e.g., this compound) are less reactive than unsaturated analogs but may suffer from steric destabilization.
  • Bridged systems exhibit superior thermal stability due to reduced strain.

Physical and Optical Properties

Property This compound Bridged[10]annulene Tribenzo[14]annulene
Solubility Low (hydrocarbon-only structure) Moderate High (ester groups)
Optical Activity None None Fluorescence observed
Thermal Stability Moderate High Moderate
  • Optical Behavior : Tribenzo[14]annulene’s methyl esters enable fluorescence, absent in purely hydrocarbon systems like this compound .
  • Thermal Degradation : Bridged[10]annulene’s rigidity confers higher decomposition temperatures compared to larger, flexible annulenes.

Data Tables

Table 1: Structural Comparison

Compound Ring Size Substituents Hydrogenation Level
This compound 15 None Partial
Bridged[10]annulene 10 Bridging group None
Tribenzo[14]annulene 14 Methyl esters None

Table 2: Aromaticity Metrics (Hypothetical NICS Values)

Compound NICS(0) (ppm) Aromaticity Class
This compound +5.2 Non-aromatic
Bridged[10]annulene -2.1 Moderately aromatic
Tribenzo[14]annulene -8.4 Strongly aromatic

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